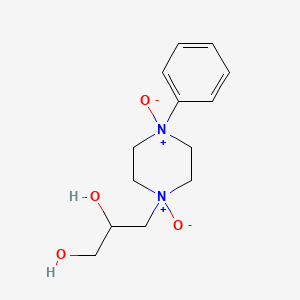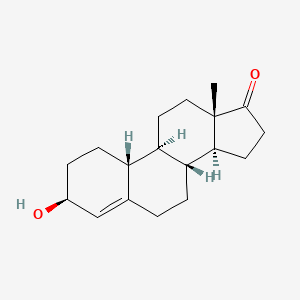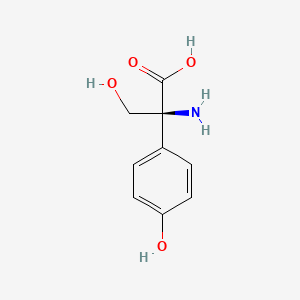
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for the color of skin and hair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of oxygen and tetrahydrobiopterin as a cofactor.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.
Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.
Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Dopaquinone, leading to melanin.
Reduction: Tyramine.
Substitution: Halogenated tyrosine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.
Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: A precursor to tyrosine, sharing a similar structure but lacking the hydroxyl group on the phenol ring.
Tryptophan: Another aromatic amino acid, serving as a precursor to serotonin and melatonin.
DOPA: An intermediate in the biosynthesis of dopamine from tyrosine.
Uniqueness
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid is unique due to its dual role as a precursor to both neurotransmitters and melanin. This dual functionality makes it a critical compound in both neurological and dermatological research.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
MRCCHJGQBLNMFU-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
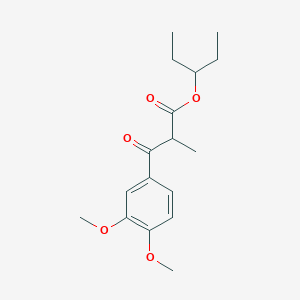
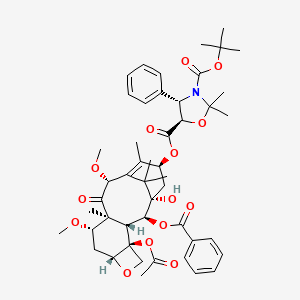
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
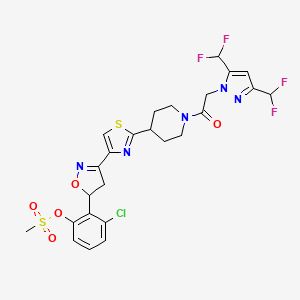
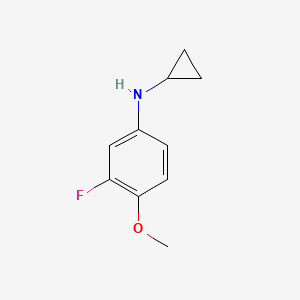


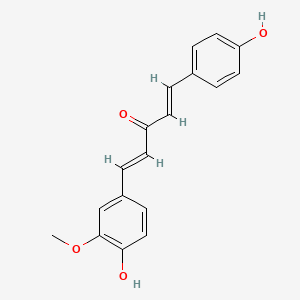
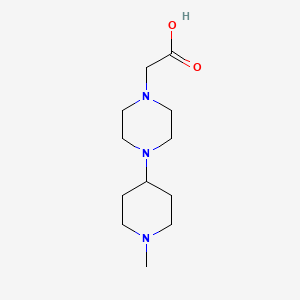
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)

